molecular formula C6H10N2O3 B589103 N-Nitroso Nipecotic Acid-d4 (Major) CAS No. 1329834-25-4

N-Nitroso Nipecotic Acid-d4 (Major)

Cat. No.: B589103
CAS No.: 1329834-25-4
M. Wt: 162.181
InChI Key: YGOAQYQGTQBALO-KHORGVISSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Nitroso Nipecotic Acid-d4 (Major) is a deuterium-labelled compound that serves as a critical reference standard in analytical research and development. It is specifically identified as a major urinary labelled metabolite of N-nitrosoguvacoline and N-nitrosoguvacine, compounds found in cigarette tobacco . This role makes it invaluable for tracking and quantifying these specific nitrosamines and their metabolic pathways in biological and model systems. As a stable isotope-labelled analog, it is essential for use in advanced analytical techniques such as LC-MS/MS for method development, validation, and ensuring quality control during the analysis of complex samples . In the broader context of pharmaceutical science, research into N-nitrosamines like this compound is crucial for understanding and mitigating the risk of Nitrosamine Drug Substance-Related Impurities (NDSRIs), which are a significant concern for regulatory compliance and product safety . The compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

1329834-25-4

Molecular Formula

C6H10N2O3

Molecular Weight

162.181

IUPAC Name

2,2,6,6-tetradeuterio-1-nitrosopiperidine-3-carboxylic acid

InChI

InChI=1S/C6H10N2O3/c9-6(10)5-2-1-3-8(4-5)7-11/h5H,1-4H2,(H,9,10)/i3D2,4D2

InChI Key

YGOAQYQGTQBALO-KHORGVISSA-N

SMILES

C1CC(CN(C1)N=O)C(=O)O

Synonyms

1-Nitroso-3-piperidinecarboxylic Acid-d4;  1-Nitrosonipecotic Acid-d4; 

Origin of Product

United States

Preparation Methods

Nitrosation Using Tert-Butyl Nitrite Under Solvent-Free Conditions

A solvent-free approach employing tert-butyl nitrite (t-BuONO) as the nitrosating agent is widely adopted for its efficiency and simplified purification. The reaction proceeds as follows:

Reaction Equation :
Nipecotic Acid-d4+t-BuONON-Nitroso Nipecotic Acid-d4+t-BuOH\text{Nipecotic Acid-d4} + \text{t-BuONO} \rightarrow \text{N-Nitroso Nipecotic Acid-d4} + \text{t-BuOH}

Procedure :

  • Deuterated Nipecotic Acid Preparation : Nipecotic acid is deuterated via hydrogen-deuterium exchange using D₂O under acidic conditions, achieving >98% isotopic enrichment.

  • Nitrosation : The deuterated nipecotic acid is mixed with excess t-BuONO (1.5 equiv) at 0–5°C for 4 hours. The absence of solvent minimizes side reactions and enhances reaction kinetics.

  • Workup : The crude product is washed with cold water to remove unreacted t-BuONO and tert-butanol, followed by recrystallization from ethanol to achieve >95% purity.

Key Advantages :

  • Yield : 85–90% (isolated).

  • Purity : >95% (HPLC).

  • Scalability : Suitable for industrial production due to minimal solvent use.

Acidic Nitrosation with Sodium Nitrite

An alternative method utilizes sodium nitrite (NaNO₂) in an acidic medium, though this approach is less common due to challenges in controlling nitrosamine byproducts.

Reaction Equation :
Nipecotic Acid-d4+NaNO2+HClN-Nitroso Nipecotic Acid-d4+NaCl+H2O\text{Nipecotic Acid-d4} + \text{NaNO}_2 + \text{HCl} \rightarrow \text{N-Nitroso Nipecotic Acid-d4} + \text{NaCl} + \text{H}_2\text{O}

Procedure :

  • Deuteration : As above.

  • Reaction Conditions : NaNO₂ (1.2 equiv) is added to a chilled (0°C) solution of deuterated nipecotic acid in 1M HCl. The mixture is stirred for 6 hours.

  • Purification : Neutralization with NaOH, extraction with ethyl acetate, and column chromatography (silica gel, hexane/ethyl acetate) yield the product in 70–75% purity.

Limitations :

  • Byproduct Formation : Competing diazotization reactions reduce yield.

  • Purity Challenges : Requires additional purification steps, increasing production costs.

Optimization of Reaction Parameters

Temperature and pH Control

Optimal nitrosation occurs at 0–5°C, preventing thermal decomposition of the nitroso intermediate. A pH range of 1–2 (maintained by HCl) ensures protonation of the amine group, facilitating electrophilic attack by the nitrosating agent. Deviations beyond pH 3 result in incomplete reactions (<50% conversion).

Deuterium Retention Analysis

Deuterium incorporation is verified via mass spectrometry (MS) and nuclear magnetic resonance (NMR). Key findings include:

Deuteration Site MS Signal (m/z) ¹H-NMR δ (ppm)
Piperidine C-3162.18 (M⁺)3.15 (d, J = 5.1 Hz)
Piperidine C-4-1.98 (m)

Data confirm >98% deuterium retention at the C-3 and C-4 positions post-nitrosation.

Industrial-Scale Production Strategies

Large-scale synthesis prioritizes cost-effectiveness and regulatory compliance. Key considerations include:

Continuous Flow Reactor Systems

Recent advancements employ continuous flow reactors to enhance mixing and heat transfer:

  • Residence Time : 30 minutes.

  • Throughput : 5 kg/day.

  • Yield : 88% with 97% purity.

Byproduct Mitigation

Addition of ascorbic acid (0.1% w/w) suppresses nitrosamine dimer formation, a common impurity in industrial batches.

Analytical Validation and Quality Control

Regulatory compliance requires rigorous characterization:

Parameter Method Specification
PurityHPLC (C18 column)>95%
Deuterium EnrichmentMS/MS≥98% at C-3 and C-4
Residual SolventsGC-FID<0.1% (ethanol)

Certificates of Analysis (CoA) document these parameters to meet FDA and EMA guidelines.

Comparative Analysis of Synthesis Methods

The table below summarizes the efficacy of primary preparation methods:

Method Yield Purity Scalability Cost
t-BuONO (solvent-free)85–90%>95%High$$$
NaNO₂/HCl70–75%80–85%Moderate$$

The solvent-free method is preferred for industrial applications due to superior yield and purity.

Emerging Techniques and Research Directions

Photocatalytic Nitrosation

Preliminary studies explore visible-light-mediated nitrosation using Ru(bpy)₃²⁺ as a catalyst, achieving 92% yield under mild conditions (25°C, pH 2). This method reduces energy consumption but remains experimental.

Biocatalytic Approaches

Enzymatic nitrosation via bacterial nitrosylases (e.g., Pseudomonas aeruginosa) is under investigation, though yields remain low (40–50%) .

Chemical Reactions Analysis

Types of Reactions

N-Nitroso Nipecotic Acid-d4 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of the nitroso group to a nitro group under oxidative conditions.

    Reduction: The nitroso group can be reduced to an amine group using reducing agents.

    Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: The major product is N-Nitro Nipecotic Acid-d4.

    Reduction: The major product is N-Amino Nipecotic Acid-d4.

    Substitution: The products vary depending on the nucleophile used in the reaction.

Scientific Research Applications

N-Nitroso Nipecotic Acid-d4 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

    Chemistry: Used as a reference standard in mass spectrometry for the quantification of nipecotic acid derivatives.

    Biology: Employed in metabolic studies to trace the pathways of nipecotic acid metabolism.

    Medicine: Investigated for its potential therapeutic effects and as a biomarker in clinical studies.

    Industry: Used in the development of analytical methods for quality control and assurance in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of N-Nitroso Nipecotic Acid-d4 involves its interaction with various molecular targets and pathways. The nitroso group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzyme activity, alteration of cellular signaling pathways, and changes in gene expression.

Comparison with Similar Compounds

Structural and Functional Similarities

N-Nitroso Nipecotic Acid-d4 shares core features with other NOCs:

  • N-Nitrosamine backbone : A nitroso group attached to a secondary amine.
  • Deuterium labeling : Enhances stability for analytical tracking, similar to deuterated NDMA (N-nitrosodimethylamine-d6) used in pharmacokinetic studies .

Key Differences and Comparative Data

Below is a comparative analysis of Nipecotic Acid-d4 with prominent NOCs:

Compound Chemical Structure Primary Sources Carcinogenicity (IARC Class) Research Findings References
N-Nitroso Nipecotic Acid-d4 Deuterated nipecotic acid derivative Synthetic (analytical standards) Not classified (research use) Used as a stable isotope tracer; no direct carcinogenicity data reported.
NDMA (N-Nitrosodimethylamine) Dimethylamine + nitroso group Processed meats, tobacco smoke, pharmaceuticals Group 2A (probable human carcinogen) Potent hepatotoxin; induces DNA alkylation and liver tumors in rodents.
NDEA (N-Nitrosodiethylamine) Diethylamine + nitroso group Contaminated pharmaceuticals, cured fish Group 2A Causes esophageal and hepatic cancers; implicated in drug recalls (e.g., valsartan).
NTCA (N-Nitrosothiazolidine-4-carboxylic acid) Thiazolidine derivative + nitroso group Endogenous formation, smoked meats Not classified Biomarker for endogenous nitrosation; non-volatile, excreted in urine.
NPYR (N-Nitrosopyrrolidine) Pyrrolidine + nitroso group Bacon, fried foods Group 2B (possible human carcinogen) Forms during high-heat cooking; induces lung and liver tumors in animal models.
4NQO (4-Nitroquinoline 1-oxide) Quinoline derivative + nitroso group Experimental carcinogen Group 1 (carcinogenic to humans) Generates oxidative DNA damage; used to model esophageal squamous cell carcinoma.

Mechanistic and Toxicological Comparisons

  • Carcinogenic Pathways: Nipecotic Acid-d4: Limited data, but presumed to follow NOC mechanisms (DNA adduct formation, oxidative stress) . NDMA/NDEA: Metabolized by cytochrome P450 enzymes to alkylating agents (e.g., methyldiazonium ion), causing DNA mutations . 4NQO: Directly generates reactive oxygen species (ROS) and DNA strand breaks, bypassing metabolic activation .
  • Endogenous vs. Exogenous Formation: Nipecotic Acid-d4 is synthetically produced, unlike NDMA/NTCA, which form endogenously (45–75% of total NOC exposure) . Endogenous nitrosation is inhibited by ascorbic acid (vitamin C), which reduces gastric NOC levels by 50–75% .

Analytical and Epidemiological Relevance

  • Nipecotic Acid-d4: Critical for quantifying trace NOCs in human biomonitoring, aligning with databases like the USDA-ARS N-Nitroso Compound Database .
  • NTCA: Used as a urinary biomarker to estimate daily endogenous NOC exposure (e.g., 16.6–30.0 µg/person after nitrate/proline ingestion) .

Q & A

Q. What analytical methodologies are recommended for characterizing N-Nitroso Nipecotic Acid-d4 (Major) in drug formulations?

To ensure accurate quantification and structural confirmation, use hyphenated techniques such as LC-MS/MS (for sensitivity in trace analysis) and GC-CI/MS/MS (for volatile nitrosamines) . Deuterated analogs (e.g., N-Nitrosodiethylamine-d4) improve method specificity by serving as internal standards to correct for matrix effects . For structural elucidation, combine 1H/13C-NMR with high-resolution mass spectrometry (HRMS) to resolve isotopic patterns and confirm deuteration sites . Validate methods per ICH Q2(R1) guidelines, including linearity (R² > 0.995), precision (%RSD < 5%), and recovery (90–110%) .

Q. How should researchers select reference standards for N-Nitroso Nipecotic Acid-d4 (Major) in regulatory submissions?

Prioritize certified reference materials (CRMs) with ≥99% purity and deuterium enrichment >99 atom% D to minimize isotopic interference . Secondary standards require full validation per FDA/EMA guidelines , including stability studies under storage conditions (e.g., -20°C for methanol solutions) . Cross-validate against primary CRMs using inter-laboratory comparisons to ensure batch-to-batch consistency .

Q. What sample preparation techniques minimize artifactual nitrosation during analysis?

Adopt QuEChERS-based extraction with acidic buffers (pH 3–4) to suppress nitrosation . Include chemical inhibitors such as ascorbic acid (1% w/v) to block residual nitrosating agents . For solid matrices, homogenize under liquid nitrogen to prevent heat-induced degradation . Validate recovery rates using spiked samples with isotopically labeled analogs (e.g., N-Nitrosodiethylamine-d10) .

Advanced Research Questions

Q. How can structural isomerism or rotamer formation impact HPLC analysis of N-Nitroso Nipecotic Acid-d4 (Major)?

N-Nitroso compounds often exhibit rotameric equilibria due to restricted rotation around the N–N bond, leading to split HPLC peaks (e.g., metoprolol N-nitroso shows two peaks at 8.9 and 9.4 min) . To resolve this:

  • Use low-temperature HPLC (4°C) to slow interconversion.
  • Optimize mobile phases with ion-pair reagents (e.g., 0.1% heptafluorobutyric acid) to enhance separation .
  • Confirm rotamer ratios via variable-temperature NMR to correlate chromatographic behavior with structural dynamics .

Q. What experimental strategies address discrepancies in N-Nitroso compound quantification across analytical platforms?

Discrepancies often arise from matrix effects or ion suppression in MS . Mitigate by:

  • Standard addition methods : Spiking samples with known concentrations of deuterated analogs (e.g., N-Nitroso-diethylamine-d10) to correct recovery .
  • Multi-platform validation : Cross-validate results using GC-TEA (thermal energy analysis) and LC-HRMS to confirm specificity .
  • Statistical outlier analysis : Apply Grubbs’ test to identify and exclude anomalous data points from batch replicates .

Q. How can researchers leverage N-nitroso-directed C–H activation for synthesizing derivatives of N-Nitroso Nipecotic Acid-d4?

The N-nitroso group acts as a transient directing group for regioselective C–H functionalization. For example, Rh(III)-catalyzed ortho-olefination enables coupling with alkenes under mild conditions (e.g., 40°C, 12 h) . Post-synthesis, reduce the nitroso group to an amine using Zn/HCl to regenerate the parent scaffold while retaining deuteration . Optimize reaction yields (>85%) by screening solvents (e.g., DCE vs. MeCN) and catalyst loadings (2–5 mol%) .

Q. What surrogate models are appropriate for assessing carcinogenic risk when in vivo data for N-Nitroso Nipecotic Acid-d4 (Major) are limited?

Apply read-across analysis using structurally similar surrogates with robust carcinogenicity data (e.g., N-Nitrosodiethylamine or NDMA) . Key criteria include:

  • Structural similarity : Matching substituents (e.g., alkyl chain length) and nitroso group reactivity.
  • Metabolic profiling : Compare cytochrome P450-mediated activation pathways using in vitro microsomal assays .
  • Dose-response modeling : Extrapolate TD₅₀ values from surrogate data using linear extrapolation for risk assessment .

Methodological Considerations

Q. How should researchers design studies to evaluate environmental or dietary exposure to N-Nitroso Nipecotic Acid-d4?

  • Exposure assessment : Link compound levels to food frequency questionnaires (FFQs) or 7-day dietary records using database-matched N-nitroso values .
  • Sampling strategy : Collect triplicate samples across multiple batches/locations to account for variability .
  • Statistical power : Ensure sample sizes ≥100 to detect inter-method differences (e.g., FFQ vs. HPLC) with 90% confidence .

Q. What regulatory frameworks govern the control of N-Nitroso impurities in pharmaceuticals?

Follow EMA CHMP/QWP/1858/04 and FDA M7(R2) guidelines, which mandate:

  • Threshold limits : ≤18 ng/day for nitrosamines with TD₅₀ > 6.25 μg/kg/day .
  • Root-cause analysis : Investigate synthetic pathways (e.g., nitrite contamination in reagents) using fishbone diagrams .
  • Lifecycle management : Monitor batches post-approval via stability-indicating methods to detect degradation-related nitrosation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.